Ansamitocin P-3 - 66584-72-3

Ansamitocin P-3

Catalog Number: EVT-337127
CAS Number: 66584-72-3
Molecular Formula: C32H43ClN2O9
Molecular Weight: 635.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ansamitocin P-3 (AP-3) is a naturally occurring maytansinoid antibiotic produced by the bacterium Actinosynnema pretiosum [, , , , ]. This compound exhibits strong antitumor activity, primarily attributed to its ability to inhibit microtubule assembly in eukaryotic cells [, , , ]. AP-3 belongs to the ansamycin class of antibiotics, characterized by their macrolactam structure and potent biological activity []. AP-3 is a valuable tool in scientific research due to its specific mechanism of action and potential for use in various applications.

Maytansine

Compound Description: Maytansine is a potent antitumor agent initially isolated from the plant Maytenus serrata. Like Ansamitocin P-3, it belongs to the maytansinoid class and exhibits potent antitumor activity by inhibiting microtubule assembly [, ].

Relevance: Maytansine's structural similarity to Ansamitocin P-3 makes it a crucial compound in understanding the structure-activity relationships of maytansinoids []. Maytansine has been used as a lead compound for developing antibody-drug conjugates (ADCs), showcasing the therapeutic potential of this class [, , ].

Ansamitocin P-2

Compound Description: Ansamitocin P-2 is a naturally occurring analog of Ansamitocin P-3, differing only in the acyl moiety at the C-3 position, where it possesses a propionyl group instead of an isobutyryl group [].

Relevance: The selective accumulation of Ansamitocin P-3 over P-2 in Actinosynnema pretiosum cultures can be influenced by the addition of specific precursors, highlighting the significance of understanding the biosynthetic pathways of these closely related compounds [].

Ansamitocin P-4

Compound Description: Similar to Ansamitocin P-2, Ansamitocin P-4 is another naturally occurring analog of Ansamitocin P-3. It differs in the acyl moiety at the C-3 position, possessing an isovaleryl group [].

Relevance: The production of Ansamitocin P-3 and its related compounds, P-2 and P-4, can be selectively enhanced by adding specific precursors, suggesting a degree of control over the biosynthesis of these structurally similar maytansinoids [].

N-Demethylansamitocin P-3

Compound Description: This compound serves as a direct precursor to Ansamitocin P-3 in the biosynthetic pathway [, ]. It lacks the methyl group on the nitrogen atom of the amide bond present in Ansamitocin P-3 [].

Relevance: N-Demethylansamitocin P-3 is a crucial intermediate in the biosynthesis of Ansamitocin P-3. Understanding its production and the enzymes involved in its conversion to Ansamitocin P-3 is vital for improving the production of this potent antitumor agent [, , ].

15-Hydroxyansamitocin P-3 (PHO-3)

Compound Description: This compound is a hydroxylated derivative of Ansamitocin P-3, formed by the introduction of a hydroxyl group at the C-15 position. It is also known as deacetylmaytanbutacine [, ].

Relevance: 15-Hydroxyansamitocin P-3 showcases the microbial transformation capabilities of certain microorganisms, highlighting the potential for biotransformation to generate novel Ansamitocin P-3 analogs [].

15-epi-15-Hydroxyansamitocin P-3 (epi-PHO-3)

Compound Description: This compound is a stereoisomer of 15-Hydroxyansamitocin P-3, differing in the configuration of the hydroxyl group at the C-15 position [].

Relevance: The discovery of 15-epi-15-Hydroxyansamitocin P-3 further emphasizes the diversity of microbial transformation products and their potential use in generating novel Ansamitocin P-3 analogs with potentially altered biological activities [].

20-O-Demethylansamitocin P-3

Compound Description: This compound is a derivative of Ansamitocin P-3 lacking a methyl group at the 20-oxygen position [].

Relevance: 20-O-Demethylansamitocin P-3, identified as a microbial transformation product of Ansamitocin P-3, highlights the potential for utilizing microbial biocatalysts to create structural diversity within the maytansinoid class [].

Maytansinol

Compound Description: Maytansinol serves as a key precursor for the synthesis of various maytansinoids, including Ansamitocin P-3. It lacks the ester side chain present in Ansamitocin P-3 and other related compounds [, , ].

Relevance: Maytansinol is a crucial intermediate in both the biosynthesis and semisynthesis of maytansinoids. Understanding its production and utilization is crucial for developing efficient strategies to produce Ansamitocin P-3 and its analogs [, , ].

3-O-Carbamoylmaytansinol (CAM)

Compound Description: 3-O-Carbamoylmaytansinol is a novel maytansinoid designed and synthesized by introducing a carbamoyl group at the 3-O position of maytansinol. It exhibits lower self-toxicity to Actinosynnema pretiosum compared to Ansamitocin P-3 [].

Relevance: This compound represents a promising alternative to Ansamitocin P-3 for the production of maytansine-containing ADCs, potentially leading to improved yields and reduced production costs [].

Dechloroansamitocin P-3

Compound Description: This analog of Ansamitocin P-3 lacks the chlorine atom present in the natural product []. It was generated by feeding a biosynthetic intermediate to a genetically modified strain of Actinosynnema pretiosum.

Relevance: The successful production of dechloroansamitocin P-3 showcases the potential of chemoenzymatic approaches for generating novel Ansamitocin P-3 analogs with potentially improved pharmacological properties [].

20-Demethoxyansamitocin

Compound Description: This compound is a derivative of Ansamitocin P-3 lacking a methoxy group at the 20 position []. It was generated through precursor-directed biosynthesis.

Relevance: The production of 20-Demethoxyansamitocin through precursor-directed biosynthesis demonstrates the possibility of manipulating the biosynthetic pathway of Ansamitocin P-3 to generate novel derivatives with potentially enhanced or altered biological activities [].

Macbecin I

Compound Description: Macbecin I is a benzenoid ansamycin antibiotic that exhibits potent antitumor activity against various tumor cell lines []. Like Ansamitocin P-3, it induces karyorrhexis and cytolysis in tumor cells.

Relevance: Although structurally distinct from Ansamitocin P-3, Macbecin I shares a similar mechanism of action, causing cell death through karyorrhexis. This highlights a potential common pathway targeted by different classes of ansamycin antibiotics [].

Source and Classification

Ansamitocin P-3 is primarily sourced from the fermentation process of Amycolatopsis pretiosum. This organism is known for producing several bioactive compounds, including ansamitocins. The classification of Ansamitocin P-3 falls under the category of natural products with antitumor properties, specifically within the ansamycin family, which also includes other notable compounds like rifampicin and geldanamycin.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ansamitocin P-3 can be achieved through fermentation processes involving Amycolatopsis pretiosum. Recent studies have focused on optimizing fermentation conditions to enhance yield. For instance, a study indicated that utilizing low-cost substrates and optimizing medium composition significantly improved production efficiency .

Fermentation typically occurs at 28 °C with continuous shaking to maintain aeration and nutrient availability. The culture medium is enriched with components such as cane molasses, glycerol, and soybean powder, which are crucial for maximizing biomass and metabolite production. Techniques such as response surface methodology are employed to determine optimal conditions for maximum yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ansamitocin P-3 features a complex bicyclic system that includes a phenolic hydroxyl group and an amine moiety. The chemical formula is C26H37N3O8C_{26}H_{37}N_{3}O_{8}, with a molecular weight of approximately 507.6 g/mol. The detailed structural analysis reveals multiple functional groups that contribute to its biological activity.

The structure can be represented as follows:

Ansamitocin P 3 Structure\text{Ansamitocin P 3 Structure}

The specific arrangement of atoms within the molecule allows it to interact effectively with biological targets, facilitating its antitumor activity.

Chemical Reactions Analysis

Reactions and Technical Details

Ansamitocin P-3 undergoes various chemical reactions during its biosynthesis and in biological systems. Key reactions include:

  1. Biosynthetic Pathways: The initial steps involve the condensation of polyketide precursors followed by enzymatic modifications such as methylation and hydroxylation.
  2. Degradation: In biological environments, Ansamitocin P-3 can be metabolized by enzymes leading to various derivatives that may possess altered biological activities.

Technical details regarding these reactions often involve chromatographic techniques to analyze product formation during fermentation processes .

Mechanism of Action

Process and Data

The mechanism of action of Ansamitocin P-3 primarily involves the inhibition of microtubule assembly, similar to other antitumor agents like paclitaxel. By binding to tubulin, Ansamitocin P-3 disrupts normal mitotic processes, leading to cell cycle arrest in the metaphase stage. This action ultimately induces apoptosis in cancer cells.

Recent studies have identified specific binding targets within the producing strain Amycolatopsis pretiosum, indicating a multi-target interaction profile that enhances its efficacy against cancer cells . These findings highlight the compound's potential in targeted cancer therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ansamitocin P-3 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability can vary depending on pH and temperature; optimal storage conditions are recommended to maintain potency.

Relevant data suggest that modifications in its chemical structure can significantly affect its solubility and biological activity, emphasizing the importance of structural integrity during applications .

Applications

Scientific Uses

Ansamitocin P-3 has garnered attention for its potential applications in cancer therapy due to its potent cytotoxic effects. Research continues into its use as a lead compound for developing new antitumor agents. Additionally, studies explore its role in combination therapies where it may enhance the efficacy of existing chemotherapeutic agents.

Moreover, ongoing investigations into its biosynthetic pathways provide insights into microbial production systems that could lead to more sustainable manufacturing processes for this valuable compound .

Biosynthesis and Bioproduction of Ansamitocin P-3

Genomic Organization of Actinosynnema pretiosum Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) for ansamitocin P-3 (AP-3) spans 82.9 kb in Actinosynnema pretiosum ATCC 31565 and encodes 27 open reading frames (ORFs) [9]. This cluster is organized into modular polyketide synthase (PKS) components and auxiliary tailoring enzymes. Core PKS genes asmA–D encode multifunctional enzymes responsible for constructing the ansamitocin backbone through seven elongation cycles. The cluster also includes genes for:

  • Starter unit synthesis: asm21 (encoding 3-amino-5-hydroxybenzoic acid synthase for AHBA production)
  • Post-PKS modifications: asm7 (O-methyltransferase), asm8 (epoxidase), asm9 (chlorinase)
  • Regulatory elements: LuxR-family transcriptional activators (asm10, asm19) [9] [1]
  • Resistance mechanisms: ABC transporters (asm4) and Na+/H+ antiporters (asm5) that mitigate self-toxicity [6].

Table 1: Core Genes in Ansamitocin P-3 Biosynthetic Cluster

GeneFunctionDomain Architecture
asmAPolyketide synthase Module 1-2KS-AT-DH-ER-KR-ACP
asmBPolyketide synthase Module 3-4KS-AT-DH-KR-ACP
asmCPolyketide synthase Module 5-6KS-AT-DH-ER-KR-ACP
asmDPolyketide synthase Module 7KS-AT-KR-ACP
asm13-17Methoxymalonyl-ACP biosynthesisDehydratase/ACP/FkbH domains
asm213-Amino-5-hydroxybenzoic acid (AHBA) synthaseAminotransferase/dehydratase

Enzymatic Pathways and Post-Modification Mechanisms

AP-3 biosynthesis initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) via a specialized branch of the shikimate pathway. AHBA serves as the starter unit loaded onto the PKS system, where it undergoes sequential elongation with three malonyl-CoA, three methylmalonyl-CoA, and one methoxymalonyl-acyl carrier protein (MM-ACP) extender units [9]. The MM-ACP unit derives from glycolytic intermediates through the coordinated action of Asm13-17 enzymes, which convert 1,3-bisphosphoglycerate to methoxymalonyl-ACP via a four-step pathway involving dehydration, reduction, and methylation [1] [7].

Post-PKS modifications are critical for bioactivity:

  • Asm8 catalyzes epoxidation at C-9/C-10
  • Asm9 installs the C-3 chloro group via FAD-dependent halogenation
  • Asm7 methylates the C-20 hydroxyl group [9]The final step involves carbamoylation at C-3 by Asm22, yielding bioactive AP-3 [1].

Table 2: Key Post-PKS Modification Enzymes

EnzymeGeneReactionCofactors
Epoxidaseasm89,10-Epoxidation of macrocycleNADPH, O₂
Halogenaseasm9C-3 ChlorinationFADH₂, O₂
Methyltransferaseasm7C-20 O-methylationS-adenosyl methionine
Carbamoyltransferaseasm22C-3 carbamoylationCarbamoyl phosphate

Fermentation Optimization Strategies for Enhanced Yield

Carbon/Nitrogen Source Modulation

Carbon source composition significantly impacts AP-3 titers due to precursor requirements. Fructose and glycerol are optimal carbon sources, providing glycolytic intermediates for MM-ACP biosynthesis and reducing power for post-translational modifications [3] [8]. Response Surface Methodology (RSM) optimizations revealed that cane molasses (63.22 g/L) combined with glycerol (22.91 g/L) reduces fermentation costs by 50% while maintaining titers >100 mg/L [8]. Nitrogen source studies demonstrated that cold-pressed soybean powder (3.29 g/L) outperforms expensive yeast extract, enhancing biomass by 22% and AP-3 yield by 49% when combined with dissolved oxygen vectors like soybean oil (0.52%) [5] [8].

Precursor Feeding and Metabolic Engineering

Isobutanol feeding (1.64 g/L at 60, 96, and 120 h) elevates intracellular isobutyryl-CoA pools for AP-3 side-chain formation, increasing titers to 757.7 mg/L in bioreactors [3]. Metabolic engineering approaches include:

  • Overexpression of asmUdpg (UDP-glucose synthase) and asm13-17 (MM-ACP pathway), boosting AP-3 yield 60% in shake flasks (582.7 mg/L) [2] [3]
  • CRISPR-Cas9-mediated insertion of bidirectional promoters (ermEp-kasOp) upstream of asm13-17, upregulating transcription 3.5-fold and increasing AP-3 production by 50% [7]
  • Deletion of competing pathways (e.g., T1PKS-15 cluster) redirects triacylglycerol pools toward methylmalonyl-CoA synthesis, raising yield 27% [7]

Table 3: Fermentation Optimization Impact on AP-3 Yield

StrategyStrain/SystemAP-3 Titer (mg/L)Increase
Isobutanol pulse-feedingBioreactor757.758%
asmUdpg + asm13-17 overexpressionShake flask582.760%
ermEp-kasOp promoter insertionA. pretiosum BDP-ek327.4*30%
Soybean oil oxygenationShake flask141.049%
ftsZ overexpressionBioreactor371.248%

*Baseline titer: 250.7 mg/L in parent strain [3] [6] [8]

Chemoproteomic Approaches for Pathway Elucidation

Chemoproteomics has revealed AP-3's multi-target inhibition in A. pretiosum, explaining growth suppression during fermentation. A photoaffinity probe (QG-YNE) derived from 20-demethyl-AP-3 identified three cryptic binding targets beyond the known FtsZ protein:

  • Deoxythymidine diphosphate glucose-4,6-dehydratase (dTGD): Involved in cell wall assembly
  • Aldehyde dehydrogenase (ALDH): Central to carbon metabolism
  • Flavin-dependent thymidylate synthase (FDTS): Essential for nucleotide biosynthesis [1]

AP-3 acts as a non-competitive inhibitor for all three enzymes (IC₅₀ 8.3–15.7 μM), inducing physiological stress through disrupted metabolic flux. Overexpression of these targets increased biomass by 18–25% and AP-3 titers by 23–40%, confirming their roles in self-resistance [1]. This approach illuminates how secondary metabolite production incurs fitness costs on producers and provides targets for engineering high-yield strains.

Properties

CAS Number

66584-72-3

Product Name

Ansamitocin P-3

IUPAC Name

[(5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

Molecular Formula

C32H43ClN2O9

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19?,23?,24?,25?,28?,31-,32-/m0/s1

InChI Key

OPQNCARIZFLNLF-ZRGLQHGPSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Synonyms

ansamitocin P 3
ansamitocin P 3'
ansamitocin P 4
ansamitocins
ansamitomicin p-3

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

CC1C2C[C@](C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

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